molecular formula C16H9FINO2 B3847957 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B3847957
M. Wt: 393.15 g/mol
InChI Key: XIZXZLCBQSLWLM-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIBO is a heterocyclic compound that contains an oxazole ring and a phenyl ring with fluorine and iodine substituents.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in cancer cells involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been reported to induce the generation of reactive oxygen species (ROS) in cancer cells, which further contributes to apoptosis.
In materials science, the mechanism of action of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs involves the coordination of metal ions with the oxazole and phenyl rings of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one, which results in the formation of a porous network. The high surface area of the MOFs allows for the efficient adsorption of gases and molecules.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been reported to have low toxicity in vitro and in vivo. In cancer cells, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis without affecting normal cells. In materials science, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs have been reported to be biocompatible and have potential applications in drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high degree of purity, low toxicity, and potential applications in various fields. The limitations of using 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one and its potential use as a fluorescent probe for detecting amyloid-beta aggregates. In materials science, further studies are needed to explore the potential applications of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs in gas storage, catalysis, and drug delivery. In organic electronics, further studies are needed to optimize the doping concentration of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in organic semiconductors and to investigate its potential use in other electronic devices.

Scientific Research Applications

2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been investigated for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
In materials science, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs have been reported to exhibit high surface areas and good stability.
In organic electronics, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been used as a dopant for organic semiconductors. It has been reported to improve the charge transport properties of the semiconductors and increase the efficiency of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FINO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZXZLCBQSLWLM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(2-Fluorophenyl)-4-[(3-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 2
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one

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